molecular formula C14H12F6N2O B2637219 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 1619264-51-5

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

カタログ番号: B2637219
CAS番号: 1619264-51-5
分子量: 338.253
InChIキー: OPSIVAKKLQRWKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, commonly known as Ligandrol or LGD-4033, is a nonsteroidal selective androgen receptor modulator (SARM) with the molecular formula C₁₄H₁₂F₆N₂O and a molecular weight of 338.25 g/mol . It features a pyrrolidine ring substituted with a trifluoro-hydroxyethyl group and a benzonitrile moiety bearing a trifluoromethyl substituent. The compound’s stereochemistry is critical: its active form is designated as (R,R) -configured, though conflicting studies suggest possible (R,S) or (S,R) configurations in commercial products .

Ligandrol binds to androgen receptors with tissue selectivity, promoting anabolic effects in muscle and bone while minimizing androgenic effects in organs like the prostate . Despite lacking FDA approval, it is illicitly marketed as a performance-enhancing drug and dietary supplement, leading to its inclusion in the World Anti-Doping Agency (WADA) Prohibited List since 2018 .

特性

IUPAC Name

4-[2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIVAKKLQRWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, commonly referred to as LGD-4033 or Ligandrol, is a selective androgen receptor modulator (SARM) developed for therapeutic applications, particularly in muscle atrophy and osteoporosis. This compound exhibits unique biological activities that differentiate it from traditional anabolic steroids. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its effects.

  • Molecular Formula : C14H12F6N2O
  • Molecular Weight : 338.25 g/mol
  • CAS Number : 1619264-51-5

LGD-4033 selectively binds to androgen receptors (AR), leading to tissue-specific activation. This selectivity allows for anabolic effects in muscle and bone while minimizing androgenic effects in other tissues such as the prostate. The efficacy of LGD-4033 has been demonstrated through various studies:

  • Efficacy : The maximum efficacy (Emax) ranges from 132% to 133%, with an EC50 of approximately 3.6 to 4.4 nM in muscle tissues .
  • Tissue Selectivity : LGD-4033 exhibits potent agonistic activity in muscle and bone but weaker activity in prostate tissue, which is crucial for reducing side effects associated with traditional anabolic steroids .

Pharmacokinetics

The pharmacokinetic profile of LGD-4033 indicates a favorable absorption and elimination pattern:

  • Half-life : Approximately 24 to 36 hours.
  • Accumulation : Levels increase significantly with repeated administration, indicating a dose-proportional pharmacokinetic behavior .
ParameterValue
Half-life24–36 hours
Peak plasma concentrationVaries with dosage
Area Under Curve (AUC)Increases with dose

Metabolism

The metabolic pathways of LGD-4033 have been studied extensively. In vitro studies have identified multiple metabolites resulting from hydroxylation and other transformations:

  • Hydroxylation Products : Several metabolites exhibit different hydroxylation patterns on the pyrrolidine ring.
  • Other Metabolites : Glucuronidation and dihydroxylation have been noted as significant pathways .

Case Study 1: Liver Injury Associated with Ligandrol Use

A notable case involved a patient who experienced cholestatic hepatitis after using Ligandrol. Biopsy results indicated drug-induced liver injury (DILI), characterized by portal inflammation and bile duct preservation. The correlation between Ligandrol use and liver damage was established through laboratory values that normalized after discontinuation of the drug .

Case Study 2: Detection and Metabolism in Athletes

Research on urine samples from athletes revealed that LGD-4033 could be detected alongside its metabolites for extended periods post-administration. This study emphasized the importance of monitoring for both the parent compound and its metabolites in anti-doping tests .

科学的研究の応用

Structure

The structure of the compound features a pyrrolidine ring substituted with trifluoromethyl and benzonitrile groups, contributing to its unique pharmacological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability.

Pharmacological Research

The primary application of 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile lies in its role as a selective androgen receptor modulator. Research has demonstrated its efficacy in promoting muscle growth and improving bone density without the side effects commonly associated with anabolic steroids.

  • Case Study : A study published in the Journal of Clinical Endocrinology & Metabolism reported that LGD-4033 significantly increased lean body mass and muscle strength in healthy male subjects over a period of 21 days. This study highlighted the compound's potential as a therapeutic agent for age-related muscle loss and other conditions involving muscle wasting .

Sports Medicine

Due to its anabolic properties, LGD-4033 has garnered attention in sports medicine. It has been classified as a prohibited substance by the World Anti-Doping Agency (WADA), leading to extensive research on its detection methods in athletes.

  • Case Study : An analytical review discussed various detection techniques for LGD-4033, emphasizing the importance of developing sensitive assays to prevent doping in competitive sports . The review provided insights into the compound's metabolism and excretion patterns, which are critical for establishing testing protocols.

Toxicology Studies

Toxicological assessments of LGD-4033 have been conducted to evaluate its safety profile. These studies are crucial for understanding potential adverse effects associated with long-term use.

  • Findings : In preclinical studies, LGD-4033 exhibited a favorable safety profile with no significant toxicity observed at therapeutic doses. However, concerns regarding its long-term effects on liver function and hormonal balance have been raised, necessitating further investigation .

Chemical Synthesis and Development

The synthesis of this compound involves several steps that require careful optimization to ensure high yields and purity. Research into more efficient synthetic routes continues to be an area of interest.

Synthetic RouteYield (%)Key Reagents
Route A85Pyrrolidine, trifluoroacetaldehyde
Route B90Benzonitrile derivatives

類似化合物との比較

Table 1: Key Structural and Pharmacological Features

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Target Regulatory Status
Ligandrol (LGD-4033) C₁₄H₁₂F₆N₂O 338.25 Pyrrolidine, Trifluoromethyl, Benzonitrile Androgen Receptor (AR) Banned (WADA)
RAD-140 C₂₁H₁₇ClF₃N₃O₃ 439.83 Oxadiazole, Chlorophenyl, Hydroxypropyl Androgen Receptor (AR) Banned (WADA)
Ostarine (MK-2866) C₁₉H₁₄F₃N₃O₂ 389.33 Isoxazole, Trifluoromethyl, Hydroxyl Androgen Receptor (AR) Banned (WADA)
N-tert-butanesulfinyl-1-(quinoline-4-yl)-2,2,2-trifluoroethylamine C₁₆H₂₀F₃N₂OS 354.40 Quinoline, Trifluoroethyl, Sulfinyl Experimental (VCD studies) Not regulated

Key Observations:

  • Ligandrol vs. RAD-140 : While both target AR, RAD-140 incorporates an oxadiazole ring and a chlorine substituent, increasing its molecular weight and lipophilicity. RAD-140’s extended half-life may contribute to prolonged anabolic effects .
  • Ligandrol vs. Ostarine : Ostarine’s isoxazole ring and hydroxyl group enhance solubility but reduce metabolic stability compared to Ligandrol’s pyrrolidine scaffold .
  • Non-SARM Analogs: Compounds like N-tert-butanesulfinyl-1-(quinoline-4-yl)-2,2,2-trifluoroethylamine share trifluoromethyl groups but lack AR affinity, highlighting Ligandrol’s structural specificity .

Stereochemical and Spectroscopic Differences

Ligandrol’s (R,R) configuration is essential for AR binding, but studies using vibrational circular dichroism (VCD) spectroscopy reveal discrepancies in commercial products, some exhibiting (R,S) or (S,R) configurations . In contrast, RAD-140’s stereochemistry is rigidly defined as (1R,2S) due to its oxadiazole backbone . Misconfiguration in Ligandrol analogs reduces AR activation by >50%, underscoring the importance of stereochemical purity .

Metabolic Profiles and Detection

Table 2: Metabolic Pathways and Detection Markers

Compound Primary Metabolites Detection Methods (Urine) Half-Life (Hours)
Ligandrol Monohydroxylated, bishydroxylated derivatives LC/ESI-HRMS, NMR 24–36
RAD-140 Oxadiazole ring cleavage, glucuronidation LC-MS/MS 48–60
Ostarine Hydroxylation, sulfation GC-MS, Immunoassays 12–24

Key Findings:

  • Ligandrol’s hydroxylated metabolites (e.g., 4-[2,5-dihydroxy-2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile ) persist in urine for >21 days, enabling long-term detection .
  • RAD-140’s oxadiazole ring undergoes enzymatic cleavage, producing distinct markers absent in Ligandrol .

Toxicity and Health Risks

Both Ligandrol and RAD-140 are linked to hepatotoxicity, though Ligandrol’s case reports more frequently cite cholestatic liver injury . Ostarine, while less hepatotoxic, exhibits stronger cardiovascular risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis of trifluoromethyl-substituted benzonitriles often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) are synthesized via Suzuki-Miyaura coupling, requiring precise control of catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and anhydrous conditions . For the pyrrolidine moiety, reductive amination or cyclization strategies are recommended, with careful monitoring of reaction temperatures (e.g., 0–6°C for intermediates) to avoid side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify characteristic peaks for the pyrrolidine ring (δ ~2.5–3.5 ppm for protons adjacent to nitrogen) and trifluoromethyl groups (δ ~110–120 ppm in ¹³C).
  • FT-IR : Confirm the presence of nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3200–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₅H₁₃F₆N₂O) with <2 ppm error.

Advanced Research Questions

Q. What experimental design principles should be applied to study this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Design : Use a factorial design with pH (2–10) and temperature (25–60°C) as independent variables. Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hours).
  • Controls : Include inert atmosphere (N₂) to rule out oxidative degradation. Reference analogs like 2-(Trifluoromethyl)benzonitrile (CAS 447-60-9) show stability under acidic conditions but hydrolyze in basic media, suggesting similar behavior .
  • Data Analysis : Apply Arrhenius kinetics to predict shelf-life. For contradictory results (e.g., unexpected stability at high pH), use LC-MS to identify degradation byproducts .

Q. How can researchers resolve contradictions in biological activity data (e.g., receptor binding vs. cellular assays)?

  • Methodological Answer :

  • Hypothesis Testing : If in vitro receptor binding (e.g., GPCR assays) conflicts with cellular efficacy, consider membrane permeability or metabolic stability. Use Caco-2 cells for permeability studies and liver microsomes for metabolic stability .
  • Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) for binding affinity and CRISPR-edited cell lines to isolate target-specific effects. For example, fluorinated benzodiazepines often show discrepancies due to off-target interactions .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics on treated vs. untreated cells to identify differentially expressed pathways.
  • Chemical Probes : Synthesize a photoaffinity-labeled analog (e.g., with a diazirine group) for target identification via pull-down assays .
  • Molecular Dynamics (MD) : Simulate interactions with putative targets (e.g., kinases or ion channels) using software like GROMACS, focusing on the trifluoromethyl group’s electrostatic contributions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。